molecular formula C9H6BrFO B1416036 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene CAS No. 2228199-40-2

5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene

Cat. No. B1416036
CAS RN: 2228199-40-2
M. Wt: 229.05 g/mol
InChI Key: JJENXOHELLATNF-UHFFFAOYSA-N
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Description

“5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene” is a benzene derivative that contains several substituents: a bromine atom, an ethynyl group, a fluorine atom, and a methoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including halogenation, alkylation, and etherification. The exact order and conditions would depend on the specific reactivity of the starting materials and intermediates .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the various substituents attached at the 1, 2, 3, and 5 positions . The ethynyl group would introduce sp hybridization and linear geometry at that carbon, while the methoxy group would introduce sp3 hybridization and tetrahedral geometry at the oxygen.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing halogens and the electron-donating methoxy group. The ethynyl group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the halogens might increase its density and boiling point relative to benzene .

Scientific Research Applications

Synthesis and Characterization

5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene is used as a precursor or intermediate in various chemical syntheses. For instance, it serves as a starting material in the synthesis of fluorinated compounds and other complex molecules. Toyota et al. (2003) illustrated the use of a similar bulky bromobenzene in the preparation of diphosphene and fluorenylidenephosphine, highlighting its utility in synthesizing low-coordinate phosphorus compounds with potential applications in material science and catalysis (Toyota et al., 2003). Additionally, Hirokawa et al. (2000) detailed the efficient synthesis of a compound structurally similar to 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene, which plays a role in developing dopamine and serotonin receptors antagonists (Hirokawa et al., 2000).

Applications in Imaging and Radioligands

Compounds related to 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene find applications in imaging and as radioligands. Siméon et al. (2012) described the synthesis and characterization of a radioligand used in imaging metabotropic glutamate receptors in the brain, demonstrating the potential of such compounds in medical imaging and neuroscience research (Siméon et al., 2012).

Role in Polymer Synthesis

This chemical is also significant in the field of polymer science. For example, Uhrich et al. (1992) used a related bromomethyl compound in the one-pot synthesis of hyperbranched polyethers, illustrating its role in developing novel polymers with potential applications in material science and engineering (Uhrich et al., 1992).

Antioxidant Activity Studies

In addition to synthetic applications, derivatives of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene have been explored for their antioxidant properties. Li et al. (2011) isolated and identified bromophenols, structurally similar to our compound of interest, from marine algae, demonstrating significant antioxidant activities which could be beneficial in food preservation and health-related applications (Li et al., 2011).

Safety and Hazards

As with any chemical, handling “5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices .

properties

IUPAC Name

5-bromo-1-ethynyl-3-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c1-3-6-4-7(10)5-8(11)9(6)12-2/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJENXOHELLATNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)Br)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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